molecular formula C7H5BrN2 B068098 5-Bromo-7-azaindol CAS No. 183208-35-7

5-Bromo-7-azaindol

Número de catálogo: B068098
Número CAS: 183208-35-7
Peso molecular: 197.03 g/mol
Clave InChI: LPTVWZSQAIDCEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C7H5BrN2 . It is a derivative of pyrrolo[2,3-b]pyridine, where a bromine atom is substituted at the 5-position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mecanismo De Acción

Target of Action

5-Bromo-7-azaindole, also known as 5-bromo-1H-pyrrolo[2,3-b]pyridine, is primarily used in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation . Specifically, this compound has been used in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor . BCL-2 is a protein that regulates cell death (apoptosis), and its inhibition can lead to increased apoptosis, particularly in cancer cells .

Mode of Action

It is known that azaindole derivatives, such as 5-bromo-7-azaindole, can inhibit kinase activity . This inhibition can disrupt the signaling pathways that these kinases are involved in, leading to changes in cell behavior .

Biochemical Pathways

5-Bromo-7-azaindole affects the biochemical pathways involving the kinases it inhibits . For example, in the case of BCL-2 inhibition, the compound can disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption can lead to increased apoptosis, particularly in cancer cells where BCL-2 is often overexpressed .

Pharmacokinetics

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been used to modulate properties such as solubility, pKa, and lipophilicity, which can impact bioavailability .

Result of Action

The primary result of 5-Bromo-7-azaindole’s action is the inhibition of kinase activity, leading to disruption of cell signaling pathways . In the context of cancer treatment, this can result in increased apoptosis of cancer cells .

Action Environment

The action of 5-Bromo-7-azaindole can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated place and protective clothing should be worn to avoid exposure . Additionally, the compound should be stored in a sealed container in a dry environment to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

    Bromination of Pyrrolo[2,3-b]pyridine: One common method involves the bromination of pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the formation of intermediate compounds, followed by bromination.

Propiedades

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTVWZSQAIDCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437889
Record name 5-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-35-7
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183208-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrrolo(2,3-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183208357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 2-amino-5-bromo-3-iodopyridine (5.0 g, 16.7 mmol), bis-(triphenyl-phosphine)-palladium(II)-dichloride (43 mg, 0.061 mmol), copper(I)iodide (29.4 mg, 0.15 mmol) and triethylamine (2.21 g, 21.8 mmol) in dichloromethane (20 mL) was treated at 23 to 30° C. within 1 to 2 hours with a solution of 1,1-dimethyl-2-propyn-1-ol (1.85 g, 21.7 mmol) in dichloromethane (10 mL) and the resulting mixture was stirred at 25° C. for 4 hours. The mixture was diluted with dichloromethane (10 mL) and washed with water (2×25 mL). The organic phase was then treated with 1 M HCl (40 mL). The layers were separated and the organic layer was extracted with 1 M HCl (15 mL). The combined product containing aqueous layers were washed with dichloromethane (2×8 mL). The pH of the aqueous layer was adjusted to pH 7-9 by the drop wise addition of sodium hydroxide solution (28% in water). The resulting suspension was stirred at 20° C. over night and the crystals were then filtered off and washed with water (2×5 mL). The wet crystals were dissolved in N-methylpyrrolidone (50 mL) and treated within 2 hours at 60° C. and 50-100 mbar with an aqueous solution of lithium hydroxide (2.4 M, 32 mL). The resulting mixture was heated to 75° C. and stirred at this temperature and under reduced pressure (50-100 mbar) for 15-20 hours. Toluene (20 mL) and water (20 mL) were then added and the layers were separated. The aqueous layer was extracted with toluene (3×25 mL). The combined organic layers were washed with water (3×10 mL) and then concentrated to dryness. The residue was dissolved in N-methylpyrrolidone (50 mL) and treated at 60° C. with potassium tert.-butylate (3.52 g, 30.7 mmol). After stirring for 3 hours at 60° C., the mixture was cooled to ambient temperature and diluted with toluene (40 mL) and water (40 mL). The aqueous layer was separated and back extracted with toluene (3×50 mL). The combined toluene layers were washed with water (3×10 mL) and then concentrated to dryness. The residue was dissolved in a hot mixture of toluene and n-heptane (20 mL). The clear solution was cooled to −5° C. within 4 to 6 hours whereupon crystals precipitated. The suspension was stirred at −5° C. for 2-4 hours. The crystals were filtered off, washed with heptane and dried at 45° C./<30 mbars over night to afford 5-bromo-7-azaindole (2.05 g, 62% yield) as slightly yellow crystals with a purity of 99.6% (HPLC, area%).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bis-(triphenyl-phosphine) palladium(II)-dichloride
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
29.4 mg
Type
catalyst
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
potassium tert.-butylate
Quantity
3.52 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-3-(2-(trimethylsilyl)ethynyl)pyridin-2-amine (B-7-2) (9.5 g, 35.3 mmol) in t-BuOH (100 mL) was added t-BuOK (10.5 g, 141.3 mmol). The mixture was stirred at 80° C. for 20 hours. TLC (Petroleum ether: EtOAc=5:1) showed that the reaction was complete. Then the mixture was cooled to room temperature. Concentrated hydrochoric acid (50 mL) was added to the mixture. Then the mixture was heated to reflux for 8 hours. TLC (Petroleum ether: EtOAc=5:1) showed that the reaction was complete. The mixture was cooled to room temperature and poured into water (100 mL). The mixture was filtered through a bed of Celite. The filtrate was diluted with water (100 mL) and made basic by the addition of 50% sodium hydroxide. The mixture was extracted with EtOAc (150 mL×3). The organic layers were washed with water (100 mL) and saturated sodium chloride (100 mL), dried over sodium sulfate and concentrated under reduced pressure to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine (B-7-3) (6.2 g, 88.6%) as a light yellow solid.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of N-(5-bromo-3-trimethylsilanylethynyl-pyridin-2-yl)-acetamide (4.75 g, 15.26 mmol) in THF (90 ml) was added dropwise a 1 m solution of tetra-n-butyl ammonium fluoride in THF (30.5 ml, 30.5 mmol). After stirring at reflux for 15 hours, the reaction mixture was concentrated in vacuo and water was added. The aqueous layer was extracted three times with dichloromethane with, and the combined extracts were directly adsorbed on silica gel. Purification by flash chromotography on silica gel with a gradient of ethyl acetate/hexanes afforded 2.29 g of a beige solid. Recrystallization from ethyl acetate/hexanes provided the title compound as light beige flakes (1.33 g). Further purification of the filtrate on silica gel with a gradient of ethyl acetate/hexanes afforded more of the title compound as a crystalline powder (675 mg) for a combined yield of 2.01 g; 67%. 1H NMR (DMSO-d6): δ 11.89 (s, 1H), 8.24 (d, J=2.0 Hz, 1H), 8.17 (d, J=2.5 Hz, 1H), 7.53 (f, J=3.0 Hz, 1H), 6.42 (dd, J=1.0, 3.0 Hz, 1H); HPLC/MS m/z: 197 [MH]+.
Name
N-(5-bromo-3-trimethylsilanylethynyl-pyridin-2-yl)-acetamide
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of N-(5-bromo-3-trimethylsilanylethynyl-pyridin-2-yl)-acetamide (4.75 g, 15.26 mmol) in THF (90 ml) was added dropwise a 1 M solution of tetra-n-butyl ammonium fluoride in THF (30.5 ml, 30.5 mmol). After stirring at reflux for 15 hours, the reaction mixture was concentrated in vacuo and water was added. The aqueous layer was extracted three times with dichloromethane with, and the combined extracts were directly adsorbed on silica gel. Purification by flash chromotography on silica gel with a gradient of ethyl acetate/hexanes afforded 2.29 g of a beige solid. Recrystallization from ethyl acetate/hexanes provided the title compound as light beige flakes (1.33 g). Further purification of the filtrate on silica gel with a gradient of ethyl acetate/hexanes afforded more of the title compound as a crystalline powder (675 mg) for a combined yield of 2.01 g; 67% 1H NMR (DMSO-d6): δ 11.89 (s, 1H), 8.24 (d, J=2.0 Hz, 1H), 8.17 (d, J=2.5 Hz, 1H), 7.53 (t, J=3.0 Hz, 1H), 6.42 (dd, J=1.0, 3.0 Hz, 1H); HPLC/MS m/z: 197 [MH]+.
Name
N-(5-bromo-3-trimethylsilanylethynyl-pyridin-2-yl)-acetamide
Quantity
4.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-azaindole
Reactant of Route 2
5-Bromo-7-azaindole
Reactant of Route 3
5-Bromo-7-azaindole
Reactant of Route 4
Reactant of Route 4
5-Bromo-7-azaindole
Reactant of Route 5
Reactant of Route 5
5-Bromo-7-azaindole
Reactant of Route 6
5-Bromo-7-azaindole
Customer
Q & A

Q1: What are the key structural features of 5-Bromo-7-azaindole?

A: 5-Bromo-7-azaindole comprises a planar azaindole skeleton formed by fused six-membered pyridine and five-membered pyrrole rings. [] The bromine atom is located at the 5th position of the azaindole core.

Q2: How is 5-Bromo-7-azaindole typically synthesized?

A2: Several synthetic routes have been explored for 5-Bromo-7-azaindole:

  • Fischer Cyclization: This method utilizes readily available starting materials to build the 5-bromo-7-azaindole scaffold with alkyl or aryl substituents at positions 2 and 3. []
  • Bromination of Dihydro-7-azaindole Derivatives: This approach involves reacting 7-azaindole with sodium hydrogen sulfite followed by bromination and subsequent removal of the sulfonate group to yield 5-bromo-7-azaindole. []
  • Catalytic Hydrogenation and Bromination: This method uses palladium-loaded mesoporous carbon as a catalyst for the hydrogenation of 7-azaindole, followed by bromination and oxidative dehydrogenation to obtain the final product. []

Q3: What are the potential applications of 5-Bromo-7-azaindole in medicinal chemistry?

A: 5-Bromo-7-azaindole serves as a valuable building block in synthesizing various biologically active compounds. For instance, it's a key intermediate in preparing gold(I) triphenylphosphane complexes, which have shown promising in vitro antitumor activity against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines. []

Q4: How does the solubility of 5-Bromo-7-azaindole vary in different solvents?

A: Studies have investigated the solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at different temperatures (ranging from 278.15 to 323.15 K). [] Understanding solubility profiles is crucial for optimizing synthesis, purification, and potential formulation development.

Q5: Has the crystal structure of 5-Bromo-7-azaindole been elucidated?

A: Yes, X-ray crystallography studies have revealed that 5-Bromo-7-azaindole molecules form inversion dimers through N—H⋯N hydrogen bonds. [, ] This structural information is valuable for understanding intermolecular interactions and potential binding modes.

Q6: Are there any studies on the vibrational spectroscopic properties of 5-Bromo-7-azaindole?

A: Researchers have investigated the vibrational spectroscopic characteristics of 5-bromo-7-azaindole, supported by Density Functional Theory (DFT) calculations. [] This research helps interpret experimental data and understand the molecule's vibrational modes.

Q7: How does 5-Bromo-7-azaindole behave as a ligand in metal complexes?

A: Research has shown that the N1-deprotonated anion of 5-Bromo-7-azaindole can coordinate to metal centers, such as gold(I), through the N1 atom of its pyrrole ring. [] This coordination behavior makes it a suitable ligand for developing metal-based complexes with potential biological activities.

Q8: What are the potential applications of 5-Bromo-7-azaindole derivatives in materials science?

A: 5-Bromo-7-azaindole derivatives, particularly those with aryl substitutions, have been explored for their fluorescent properties. [] This opens up possibilities for their use in materials applications requiring fluorescent probes or sensors.

Q9: Has 5-Bromo-7-azaindole been explored for its potential in drug delivery systems?

A: While not directly studied with 5-Bromo-7-azaindole itself, research has demonstrated the use of 4-aminobenzoic acid-coated maghemite nanoparticles as potential anticancer drug magnetic carriers for highly cytotoxic cisplatin-like complexes involving 7-azaindoles, including 5-bromo-7-azaindole. [] This suggests a possible avenue for exploring similar drug delivery strategies using 5-Bromo-7-azaindole.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.